molecular formula C17H18N2O5 B11952711 Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11952711
M. Wt: 330.33 g/mol
InChI Key: ODBPCQMBAWJHIF-UHFFFAOYSA-N
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Description

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an acetylphenyl group at the first position and two ester groups at the third and fourth positions of the pyrazole ring

Preparation Methods

The synthesis of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with diethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
  • Reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions.
  • Halogenating agents and other electrophiles for substitution reactions.

Major Products:

  • Carboxylic acid derivatives from oxidation.
  • Alcohol derivatives from reduction.
  • Various substituted pyrazoles from substitution reactions.

Scientific Research Applications

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the acetylphenyl group and ester functionalities can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as:

    Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: This compound has a pyrrole ring instead of a pyrazole ring, which can lead to different chemical and biological properties.

    1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These compounds have a pyrrolidine ring and are synthesized via Michael addition reactions.

The uniqueness of this compound lies in its specific structural features, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

diethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3

InChI Key

ODBPCQMBAWJHIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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